molecular formula C11H14F2N4O B12224637 1-(6-Ethyl-5-fluoropyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide

1-(6-Ethyl-5-fluoropyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide

Cat. No.: B12224637
M. Wt: 256.25 g/mol
InChI Key: UZQHOZRQVLHDJO-UHFFFAOYSA-N
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Description

1-(6-Ethyl-5-fluoropyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and therapeutic applications. This compound features a pyrimidine moiety, which is known for its presence in various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Ethyl-5-fluoropyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic procedures often include condensation, acylation, and thioetherification reactions . For instance, using 2,6-difluorobenzamide as a starting material, the target compounds can be prepared with yields ranging from 37.3% to 97.5% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(6-Ethyl-5-fluoropyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

1-(6-Ethyl-5-fluoropyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antifungal and antibacterial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Ethyl-5-fluoropyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may form hydrogen bonds with enzymes like succinate dehydrogenase, affecting their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethyl-5-fluoropyrimidin-4(3H)-one
  • (3S,4R)-1-(6-ethyl-5-fluoropyrimidin-4-yl)-4-methylpiperidine-3,4-diol**

Uniqueness

1-(6-Ethyl-5-fluoropyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrimidine moiety with a fluoropyrrolidine carboxamide group makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H14F2N4O

Molecular Weight

256.25 g/mol

IUPAC Name

1-(6-ethyl-5-fluoropyrimidin-4-yl)-3-fluoropyrrolidine-3-carboxamide

InChI

InChI=1S/C11H14F2N4O/c1-2-7-8(12)9(16-6-15-7)17-4-3-11(13,5-17)10(14)18/h6H,2-5H2,1H3,(H2,14,18)

InChI Key

UZQHOZRQVLHDJO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCC(C2)(C(=O)N)F)F

Origin of Product

United States

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